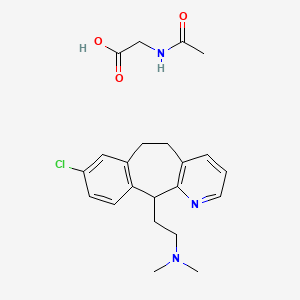
Closiramine aceturate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
クロジラミン酢酸塩は、1970年代にシェリングが開発した抗ヒスタミン薬です。 健康なボランティアを対象とした第1相臨床試験で評価されています 。この化合物は、医学や薬理学など、さまざまな分野における潜在的な治療用途で知られています。
準備方法
合成経路と反応条件
クロジラミン酢酸塩の合成には、8-クロロ-11-[2-(ジメチルアミノ)エチル]-6,11-ジヒドロ-5H-ベンゾ[5,6]シクロヘプタ[1,2-b]ピリジンとN-アセチルグリシンを反応させる方法が用いられます。 反応は通常、目的の生成物の生成を確実にするために、制御された条件下で行われます 。
工業生産方法
クロジラミン酢酸塩の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、副生成物や廃棄物を最小限に抑えながら、収率と純度を最大化するように、反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
クロジラミン酢酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になります。
還元: 還元反応により、クロジラミン酢酸塩を還元型に変換できます。
置換: この化合物は、特定の官能基が他の官能基に置き換えられる置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、置換試薬(例:ハロゲン)などがあります。反応は通常、目的の結果を得るために、制御された温度と圧力下で行われます。
生成される主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化誘導体をもたらす可能性があり、還元は化合物の還元型を生成する可能性があります。
科学研究への応用
クロジラミン酢酸塩は、以下を含む幅広い科学研究への応用があります。
化学: さまざまな化学反応や研究において試薬として使用されます。
生物学: 生物系への影響と潜在的な治療用途について調査されています。
医学: 抗ヒスタミン特性とアレルギー反応の治療における潜在的な用途について評価されています。
科学的研究の応用
CLOSIRAMINE ACETURATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on biological systems and potential therapeutic applications.
Medicine: Evaluated for its antihistamine properties and potential use in treating allergic reactions.
Industry: Utilized in the development of pharmaceuticals and other chemical products
作用機序
クロジラミン酢酸塩は、体内のヒスタミン受容体に作用することで効果を発揮します。この化合物はこれらの受容体に対するアンタゴニストとして作用し、ヒスタミンの作用を阻害し、アレルギー症状を軽減します。 関連する分子経路には、ヒスタミンがその受容体への結合を阻害することによるアレルギー反応の抑制が含まれます 。
類似化合物との比較
類似化合物
クロルフェニラミン: 同様の特性を持つ別の抗ヒスタミン薬。
ジフェンヒドラミン: 抗ヒスタミン効果とアレルギー治療への使用で知られています。
ロラタジン: アレルギー緩和に使用される非鎮静性抗ヒスタミン薬。
独自性
クロジラミン酢酸塩は、その特有の化学構造と、抗ヒスタミン特性とその他の潜在的な治療効果を組み合わせているため、ユニークです。 ヒスタミン受容体に効果的に作用する能力により、医学分野において貴重な化合物となっています .
生物活性
Closiramine aceturate, a compound related to clomipramine, is primarily recognized for its applications in treating psychiatric disorders, particularly obsessive-compulsive disorder (OCD). This article delves into its biological activity, pharmacokinetics, and clinical efficacy based on diverse research findings.
This compound operates as a tricyclic antidepressant (TCA) , exerting its effects mainly through the inhibition of serotonin reuptake. This mechanism increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound is also known to influence norepinephrine levels, contributing to its antidepressant properties.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Following oral administration, peak plasma concentrations are typically reached within 2 to 6 hours.
- Metabolism : It is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP450 2D6 and CYP450 1A2. The major active metabolite is desmethylclomipramine, which exhibits stronger noradrenergic activity than the parent compound.
- Half-life : The elimination half-life ranges from 19 to 37 hours for closiramine and 54 to 77 hours for desmethylclomipramine, indicating potential for accumulation with repeated dosing.
- Excretion : Approximately 60% of the administered dose is excreted in urine, with a significant proportion also found in feces.
Clinical Efficacy
Research has demonstrated the effectiveness of this compound in treating OCD through several clinical trials. A notable study involving 520 patients showed significant reductions in OCD symptoms measured by the Yale-Brown Obsessive Compulsive Scale. The results indicated:
- Mean reduction in Yale-Brown scores :
- Study 1: 38%
- Study 2: 44%
- Placebo comparison : Patients receiving placebo exhibited only a 3% to 5% reduction in symptoms over the same period .
Case Studies
Several case studies have highlighted both the efficacy and safety profile of this compound:
-
Case Study on Efficacy :
- A double-blind study evaluated the drug's effectiveness in patients with chronic OCD. Results showed that patients treated with closiramine had significantly better outcomes compared to those on placebo.
- Adverse effects included typical TCA-related symptoms such as dry mouth and sedation, but severe side effects like seizures were noted in rare cases .
- Long-term Use Case Study :
Summary of Findings
| Parameter | This compound |
|---|---|
| Drug Class | Tricyclic Antidepressant |
| Primary Action | Serotonin Reuptake Inhibitor |
| Peak Plasma Time | 2-6 hours |
| Half-life | 19-37 hours (parent) |
| 54-77 hours (metabolite) | |
| Efficacy (Yale-Brown Score Reduction) | Up to 44% |
| Common Side Effects | Dry mouth, sedation |
| Serious Risks | Seizures (rare) |
特性
CAS番号 |
23256-09-9 |
|---|---|
分子式 |
C22H28ClN3O3 |
分子量 |
417.9 g/mol |
IUPAC名 |
2-acetamidoacetic acid;2-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H21ClN2.C4H7NO3/c1-21(2)11-9-17-16-8-7-15(19)12-14(16)6-5-13-4-3-10-20-18(13)17;1-3(6)5-2-4(7)8/h3-4,7-8,10,12,17H,5-6,9,11H2,1-2H3;2H2,1H3,(H,5,6)(H,7,8) |
InChIキー |
OSAUSAZZRQEEES-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC(=O)O.CN(C)CCC1C2=C(CCC3=C1N=CC=C3)C=C(C=C2)Cl |
正規SMILES |
CC(=O)NCC(=O)O.CN(C)CCC1C2=C(CCC3=C1N=CC=C3)C=C(C=C2)Cl |
Key on ui other cas no. |
23256-09-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















